Chemical structure and properties of N-Ethyl-3,4,5-trimethoxyaniline
Chemical structure and properties of N-Ethyl-3,4,5-trimethoxyaniline
An In-Depth Technical Guide to N-Ethyl-3,4,5-trimethoxyaniline: Synthesis, Characterization, and Applications
Executive Summary
N-Ethyl-3,4,5-trimethoxyaniline is a bespoke synthetic intermediate of significant interest to medicinal chemists and drug development professionals. As a derivative of 3,4,5-trimethoxyaniline—a structural analog of mescaline—it belongs to a class of compounds built upon the highly valued trimethoxyphenyl scaffold. This scaffold is a cornerstone in the design of numerous biologically active molecules, particularly in oncology. The strategic addition of an N-ethyl group modifies the polarity, steric profile, and metabolic stability of the parent amine, opening new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, modern analytical characterization techniques, and a discussion of its applications as a versatile building block in contemporary drug discovery.
Introduction: The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, renowned for its prevalence in natural products and synthetic compounds with potent biological activity. Its most notable role is as a key structural element in colchicine and combretastatin A-4, two powerful natural products that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This ability to inhibit tubulin polymerization has made the 3,4,5-trimethoxyphenyl group a focal point for the design of new anticancer agents.[1]
The aniline nitrogen of 3,4,5-trimethoxyaniline serves as a critical handle for synthetic elaboration. N-alkylation, such as the introduction of an ethyl group, is a fundamental tactic in medicinal chemistry to modulate a compound's pharmacological profile. This modification can enhance binding affinity to biological targets, improve metabolic stability by blocking N-dealkylation, and fine-tune physicochemical properties like lipophilicity, which governs absorption, distribution, metabolism, and excretion (ADME). The strategic use of N-alkylated trimethoxyanilines has been explored in creating novel anticancer agents, underscoring the importance of N-Ethyl-3,4,5-trimethoxyaniline as a high-value intermediate.[2]
Chemical Identity and Physicochemical Properties
N-Ethyl-3,4,5-trimethoxyaniline is a secondary aromatic amine. Its structure combines the electron-rich, sterically influential trimethoxy-substituted benzene ring with a flexible N-ethyl group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its well-characterized precursor, 3,4,5-trimethoxyaniline.
| Property | Value | Source / Rationale |
| IUPAC Name | N-Ethyl-3,4,5-trimethoxyaniline | Standard nomenclature |
| Molecular Formula | C₁₁H₁₇NO₃ | Calculated |
| Molecular Weight | 211.26 g/mol | Calculated |
| CAS Number | Not commonly cataloged | - |
| Appearance | Predicted: Colorless to pale yellow/brown oil or low-melting solid | N-alkylation typically lowers the melting point compared to the primary amine precursor.[3] N-ethylaniline is a liquid.[4] |
| Melting Point | Predicted: < 25 °C | The precursor, 3,4,5-trimethoxyaniline, has a melting point of 110-116 °C.[3] N-ethylation removes H-bonding capabilities, significantly lowering the melting point. |
| Boiling Point | Predicted: > 250 °C (atm.) | Extrapolated from similar structures. Likely to require vacuum distillation to prevent decomposition. |
| Solubility | Predicted: Sparingly soluble in water; soluble in common organic solvents (Ethanol, DCM, Ethyl Acetate, THF). | Increased lipophilicity from the ethyl group enhances solubility in organic solvents compared to the precursor.[5] |
| SMILES | CCNc1cc(OC)c(OC)c(OC)c1 | - |
| InChI Key | Predicted: Based on structure | - |
Synthesis and Purification
The synthesis of N-Ethyl-3,4,5-trimethoxyaniline is most efficiently achieved in a two-stage process: first, the synthesis of the 3,4,5-trimethoxyaniline precursor, followed by its selective N-ethylation.
Stage 1: Synthesis of Precursor (3,4,5-Trimethoxyaniline)
A robust and high-yielding method for preparing the precursor is the Hofmann rearrangement of 3,4,5-trimethoxybenzamide, which is derived from commercially available 3,4,5-trimethoxybenzoic acid.[6]
Protocol: Hofmann Rearrangement
-
Amide Formation: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent treatment with concentrated aqueous ammonia at 0-5 °C yields 3,4,5-trimethoxybenzamide.
-
Rearrangement: The amide is treated with a cold aqueous solution of sodium hypobromite (prepared in situ from bromine and excess sodium hydroxide).
-
Hydrolysis & Work-up: The reaction mixture is heated to ~85 °C to hydrolyze the intermediate isocyanate and drive the decarboxylation.[6] The resulting primary amine, 3,4,5-trimethoxyaniline, precipitates from the aqueous solution upon cooling and can be isolated by filtration. Purity is typically >99% after recrystallization from an ethanol/water mixture.[6]
Stage 2: Selective N-Ethylation via Reductive Amination
Reductive amination is the method of choice for this transformation as it offers high selectivity for mono-alkylation, proceeds under mild conditions, and avoids the formation of quaternary ammonium salts that can occur with direct alkylation using ethyl halides.[7] The process involves the reaction of the primary amine with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ.
Experimental Protocol: N-Ethylation of 3,4,5-Trimethoxyaniline
-
Reaction Setup: To a solution of 3,4,5-trimethoxyaniline (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be facilitated by the addition of a mild acid catalyst (e.g., acetic acid) or a dehydrating agent like magnesium sulfate.
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Causality: NaBH(OAc)₃ is chosen for its mildness and selectivity. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, minimizing the formation of ethanol as a byproduct.[7]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield N-Ethyl-3,4,5-trimethoxyaniline as a pure substance.
-
Caption: Two-stage synthesis of N-Ethyl-3,4,5-trimethoxyaniline.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be highly characteristic. Key signals include:
-
A three-proton triplet around δ 1.2-1.3 ppm for the methyl group (-CH₂-CH₃).
-
A two-proton quartet around δ 3.1-3.3 ppm for the methylene group (-NH-CH₂-), which may show coupling to the adjacent N-H proton.
-
A one-proton broad singlet for the amine proton (-NH-).
-
A three-proton singlet for the C4-methoxy group and a six-proton singlet for the equivalent C3/C5-methoxy groups, typically between δ 3.7-3.9 ppm.
-
A two-proton singlet for the equivalent aromatic protons (C2/C6) around δ 6.0-6.2 ppm. The upfield shift is due to the strong electron-donating effect of the amino and methoxy groups.
-
-
¹³C NMR: The spectrum will confirm the carbon framework. Expected signals include:
-
An aliphatic carbon for the -CH₃ around δ 14-16 ppm.
-
An aliphatic carbon for the -CH₂- around δ 38-42 ppm.
-
Signals for the methoxy carbons around δ 56 ppm (C3/C5) and δ 60-61 ppm (C4).
-
Aromatic carbons, with the C2/C6 carbons appearing significantly upfield (δ ~95 ppm) due to strong ortho/para donation. Other aromatic carbons will appear between δ 130-155 ppm.[8]
-
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 212.27.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺• at m/z 211 is expected. The primary and most characteristic fragmentation pathway for N-alkylanilines is the α-cleavage (beta-cleavage to the ring), resulting in the loss of an alkyl radical.[9] For N-Ethyl-3,4,5-trimethoxyaniline, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized fragment at m/z 196. This is often the base peak in the spectrum. Further fragmentation may involve losses of formaldehyde (CH₂O) or methyl radicals from the methoxy groups.[10]
-
-
Infrared (IR) Spectroscopy:
-
A sharp, medium-intensity peak in the 3350-3450 cm⁻¹ region corresponding to the N-H stretch of the secondary amine. This replaces the characteristic doublet of the primary amine precursor.
-
Multiple strong C-O stretching bands for the methoxy groups in the 1000-1250 cm⁻¹ region.
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.
-
Applications in Research and Drug Development
N-Ethyl-3,4,5-trimethoxyaniline is not an end-product but a strategic intermediate. Its value lies in its utility as a scaffold for building more complex molecules with tailored biological functions.
-
Anticancer Drug Discovery: The primary application is in the synthesis of novel tubulin polymerization inhibitors. The N-ethylanilino group can be incorporated as the "A-ring" moiety that binds in the colchicine domain of β-tubulin. The nitrogen atom provides a convenient point for linking to various heterocyclic systems that serve as the "B-ring," enabling the exploration of new chemical space for potent antimitotic agents.[1]
-
Kinase Inhibitors: The aniline scaffold is common in kinase inhibitors, where the N-H group often acts as a crucial hydrogen bond donor in the hinge region of the ATP-binding pocket. The N-ethyl group can be used to probe steric tolerance within the binding site or to orient the molecule optimally for other interactions.
-
SAR Studies: In a lead optimization campaign, synthesizing the N-ethyl analog alongside other N-alkyl derivatives (methyl, propyl, etc.) provides critical data on how steric bulk and lipophilicity in this region of the molecule affect target engagement, cell permeability, and metabolic stability.
Caption: Role as a core scaffold for diverse therapeutic agents.
Safety, Handling, and Storage
While specific toxicity data for N-Ethyl-3,4,5-trimethoxyaniline is not available, its structure as a substituted aniline warrants rigorous safety precautions. Aromatic amines as a class are known for their potential toxicity.[4][11]
-
Hazard Assessment:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with analogs like N-ethylaniline and N-methylaniline.[4][12] Systemic effects may include methemoglobinemia, leading to cyanosis.
-
Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[11]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and air, as anilines are prone to oxidation, which can cause discoloration (typically turning brown). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Conclusion
N-Ethyl-3,4,5-trimethoxyaniline represents a strategically important, yet specialized, building block for chemical and pharmaceutical research. Its synthesis from readily available materials via robust chemical transformations makes it an accessible tool for researchers. The compound merges the pharmacologically significant 3,4,5-trimethoxyphenyl scaffold with a synthetically versatile N-ethylamino group, providing a platform for developing next-generation therapeutics, particularly in the realm of oncology. Proper understanding of its synthesis, characterization, and safe handling is paramount for unlocking its full potential in the advancement of medicinal chemistry.
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